[(2,4,6-Trimethoxyphenyl)methyl]hydrazine
Description
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine (CAS: 887595-30-4, molecular formula: C₁₀H₁₆N₂O₃) is a hydrazine derivative featuring a 2,4,6-trimethoxybenzyl group attached to a hydrazine moiety. The compound is characterized by its electron-rich aromatic ring due to the three methoxy (-OCH₃) substituents, which confer unique electronic and steric properties.
Properties
CAS No. |
887595-30-4 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(2,4,6-trimethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C10H16N2O3/c1-13-7-4-9(14-2)8(6-12-11)10(5-7)15-3/h4-5,12H,6,11H2,1-3H3 |
InChI Key |
LSTYBIPOHXDWNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNN)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine typically involves the reaction of 2,4,6-trimethoxybenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
[ \text{C}_9\text{H}_11\text{ClO}_3 + \text{N}_2\text{H}4 \cdot \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{16}\text{N}_2\text{O}_3 + \text{HCl} + \text{H}_2\text{O} ]
Industrial Production Methods
While specific industrial production methods for [(2,4,6-Trimethoxyphenyl)methyl]hydrazine are not well-documented, the process would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hydrazine, which is a highly reactive and toxic compound.
Chemical Reactions Analysis
Types of Reactions
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution.
Major Products
Oxidation: Formation of azo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazine moiety. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Positional Isomers: 2,4,5- vs. 2,4,6-Trimethoxy Substitution
[(2,4,5-Trimethoxyphenyl)methyl]hydrazine (CAS: 887595-27-9, C₁₀H₁₆N₂O₃) is a positional isomer of the target compound. This difference may influence pharmacokinetic properties, such as membrane permeability or metabolic stability .
Hydrazones with Electron-Withdrawing Groups
Compounds like 1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(pyridinylmethylene)hydrazine () incorporate electron-withdrawing nitro (-NO₂) groups, which contrast with the electron-donating methoxy groups in the target compound. Such substitutions reduce electron density on the aromatic ring, affecting redox behavior and interactions with biological targets (e.g., selective hMAO-B inhibition in ) .
Halogen-Substituted Hydrazines
[(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine] (CAS: 849035-85-4, ) and [2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazine () feature halogen substituents. Chlorine and trifluoromethyl groups introduce steric bulk and lipophilicity, enhancing binding to hydrophobic enzyme pockets. These compounds may exhibit distinct bioactivity profiles compared to methoxy-rich analogs .
Antifungal and Antimicrobial Potential
Hydrazones derived from 3,4,5-trimethoxybenzylidene groups, such as 1-(o-tolyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine (), demonstrate antifungal activity. The methoxy groups likely enhance membrane penetration, while the hydrazine moiety facilitates hydrogen bonding with fungal targets .
Antioxidant and Enzyme Inhibition
In , nitrophenyl-thiazolylhydrazines act as antioxidants and selective hMAO-B inhibitors. The target compound’s methoxy groups could similarly modulate antioxidant capacity via radical scavenging, though direct comparisons require further study .
Data Table: Key Structural and Functional Comparisons
Biological Activity
[(2,4,6-Trimethoxyphenyl)methyl]hydrazine is a hydrazine derivative that has garnered attention due to its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article synthesizes current research findings on the biological activity of [(2,4,6-Trimethoxyphenyl)methyl]hydrazine, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound [(2,4,6-Trimethoxyphenyl)methyl]hydrazine features a trimethoxyphenyl group attached to a hydrazine moiety. Its structural formula can be represented as follows:
Antifungal Activity
Hydrazones have also been reported to possess antifungal activity. In particular, derivatives with electron-donating groups have been associated with enhanced biological activity against fungal pathogens . The trimethoxy substitution in [(2,4,6-Trimethoxyphenyl)methyl]hydrazine may contribute to its potential antifungal effects.
Anticancer Properties
Hydrazines are being explored for their anticancer potential due to their ability to interact with cellular targets involved in tumor progression. Some studies indicate that hydrazone derivatives can induce apoptosis in cancer cells . Although direct studies on [(2,4,6-Trimethoxyphenyl)methyl]hydrazine's anticancer activity are not extensively documented, the promising results from related compounds warrant further investigation.
The biological activities of hydrazine derivatives like [(2,4,6-Trimethoxyphenyl)methyl]hydrazine may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many hydrazines act as enzyme inhibitors which can disrupt metabolic pathways in pathogens.
- Interference with Nucleic Acid Synthesis : Some compounds may inhibit DNA or RNA synthesis in microbial cells.
- Induction of Oxidative Stress : Hydrazines can generate reactive oxygen species (ROS), leading to cellular damage in pathogens.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
